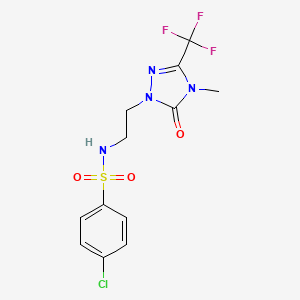

4-chloro-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-chloro-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClF3N4O3S/c1-19-10(12(14,15)16)18-20(11(19)21)7-6-17-24(22,23)9-4-2-8(13)3-5-9/h2-5,17H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBVJGWMDJPWUDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CCNS(=O)(=O)C2=CC=C(C=C2)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClF3N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide involves several steps:

Starting Materials: : 4-chlorobenzenesulfonyl chloride, 2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethanamine.

Reaction Conditions: : The synthesis typically involves a nucleophilic substitution reaction under anhydrous conditions, with the reaction mixture often heated to promote the coupling of the amine and sulfonyl chloride groups.

Industrial Production Methods

Industrial production of this compound would likely utilize large-scale batch reactors, employing optimized reaction conditions to maximize yield and minimize impurities. Advanced purification techniques, such as recrystallization or chromatographic methods, might be employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide can undergo various chemical reactions including:

Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially resulting in the formation of sulfone derivatives.

Reduction: : Reduction reactions can be carried out using reducing agents such as lithium aluminium hydride, targeting the sulfonyl or triazole moieties to yield different analogues.

Substitution: : Nucleophilic or electrophilic substitution reactions can occur, particularly at the chloro and sulfonamide groups, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: : Potassium permanganate in aqueous medium, typically at elevated temperatures.

Reduction: : Lithium aluminium hydride in anhydrous ether.

Substitution: : Conditions often depend on the specific substituent but can include the use of bases like sodium hydride or acids such as hydrochloric acid.

Major Products

Major products include various analogues and derivatives, such as sulfone derivatives from oxidation reactions or different substituted analogues from substitution reactions.

Scientific Research Applications

Anticancer Activity

Several studies have investigated the anticancer properties of compounds related to 4-chloro-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide. For instance, a series of novel benzenesulfonamide derivatives were synthesized and tested against various cancer cell lines. These compounds exhibited significant activity against lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer cell lines at low micromolar concentrations (GI50 range of 1.9–3.0 μM) .

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent. Sulfonamides are traditionally recognized for their antibacterial effects. The incorporation of the triazole moiety may enhance these properties by improving the interaction with microbial targets .

Synthesis and Methodologies

The synthesis of this compound typically involves multistep reactions. Key synthetic strategies include:

- Formation of Triazole Ring : Utilizing precursors such as hydrazine derivatives to form the triazole structure.

- Sulfonamide Formation : Reaction with sulfonyl chlorides to introduce the sulfonamide functionality.

- Functionalization : Modifying the ethyl group to incorporate various substituents that enhance biological activity.

Study 1: Anticancer Screening

In a comprehensive study published in Cancer Chemotherapy and Pharmacology, researchers synthesized several derivatives of benzenesulfonamides and evaluated their anticancer activity using the NCI's 60 human tumor cell line panel. The findings indicated that specific modifications on the sulfonamide backbone significantly improved cytotoxicity against multiple cancer types .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of triazole-containing sulfonamides. The study demonstrated that compounds similar to this compound exhibited potent activity against both gram-positive and gram-negative bacteria .

Data Table: Summary of Biological Activities

| Activity Type | Target Organisms/Cell Lines | IC50/Activity Level |

|---|---|---|

| Anticancer | Lung, Colon, CNS | GI50 1.9–3.0 μM |

| Antimicrobial | Gram-positive & Gram-negative bacteria | Varies by strain; generally low μM levels |

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors. The triazole moiety often plays a critical role in binding interactions, while the sulfonamide group can enhance solubility and facilitate cellular uptake.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Triazolone-Sulfonamide Class

The compound shares structural motifs with herbicides and bioactive molecules. For example:

- Carfentrazone-ethyl (唑酮草酯): A triazolone herbicide developed by FMC, featuring a trifluoromethyl-substituted triazolone core and an ethyl ester group. Unlike the target compound, carfentrazone-ethyl lacks the sulfonamide linkage but demonstrates potent herbicidal activity via protoporphyrinogen oxidase (PPO) inhibition .

- 4a’ (Supplementary Information): A benzenesulfonamide derivative with a tetrahydrofuran-linked diphenyl group.

Table 1: Key Structural and Functional Differences

| Compound | Core Structure | Key Substituents | Biological Activity |

|---|---|---|---|

| Target Compound | 1,2,4-Triazolone | CF₃, 4-Cl-benzenesulfonamide | Undocumented (assumed PPI) |

| Carfentrazone-ethyl | 1,2,4-Triazolone | CF₃, ethyl ester | Herbicidal (PPO inhibitor) |

| 4a’ (SI) | Tetrahydrofuran | Diphenyl, dual sulfonamide groups | Undocumented (structural study) |

Bioactivity and Mechanism of Action

The sulfonamide group in the target compound could enhance binding to enzymes like carbonic anhydrase or cyclooxygenase, as seen in other sulfonamide drugs.

Biological Activity

The compound 4-chloro-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article aims to summarize the available research findings on the biological activity of this compound, focusing on its pharmacological effects and underlying mechanisms.

Chemical Structure and Properties

The molecular formula of the compound is with a molar mass of approximately 394.82 g/mol. The presence of a triazole ring and a sulfonamide group suggests potential activity against various biological targets.

Biological Activity Overview

Research indicates that compounds containing triazole moieties exhibit a wide range of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. The specific activities of this compound have been explored in several studies.

Antimicrobial Activity

Studies have shown that sulfonamide derivatives can possess significant antimicrobial properties. The sulfonamide group enhances the compound's ability to inhibit bacterial growth. For instance, a study reported that similar triazole-containing compounds exhibited effective antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

Preliminary investigations into the anticancer potential of triazole derivatives suggest that they may inhibit tumor cell proliferation through various mechanisms. In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways . The presence of electron-withdrawing groups like chlorine and trifluoromethyl in the structure may enhance cytotoxicity against specific cancer types .

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives often correlates with their structural features. Key findings include:

- Triazole Ring: Essential for biological activity; modifications can significantly alter potency.

- Substituents: The presence of electron-withdrawing groups (e.g., -Cl, -CF3) increases lipophilicity and bioavailability, enhancing overall efficacy .

| Structural Feature | Effect on Activity |

|---|---|

| Triazole Ring | Essential for activity |

| Chlorine Substitution | Increases potency |

| Trifluoromethyl Group | Enhances lipophilicity |

Case Studies

- Antimicrobial Efficacy: A compound structurally similar to this compound demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

- Anticancer Activity: In a study assessing various triazole derivatives, one compound showed an IC50 value of 1.98 µg/mL against cancer cell lines, indicating strong antiproliferative effects . The mechanism involved apoptosis induction via mitochondrial pathways.

Q & A

Q. What are the recommended synthetic routes for 4-chloro-N-(2-(4-methyl-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzenesulfonamide?

- Methodological Answer : A general approach involves refluxing substituted triazole precursors with sulfonamide derivatives in absolute ethanol under acidic conditions (e.g., glacial acetic acid) to promote condensation. For example, analogous triazole-sulfonamide hybrids are synthesized by reacting 4-amino-triazole derivatives with halogenated benzaldehyde or sulfonyl chlorides under reflux for 4–6 hours . Optimization of solvent (e.g., ethanol vs. DCM), temperature, and stoichiometry is critical to improve yield. Post-synthesis purification via recrystallization or column chromatography is typically required.

Q. How can the structure of this compound be validated experimentally?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Analyze H and C NMR to confirm the presence of the trifluoromethyl group (δ ~110–120 ppm in C NMR) and sulfonamide protons (δ ~7–8 ppm in H NMR).

- FTIR : Identify characteristic bands for C=O (1650–1750 cm), S=O (1150–1250 cm), and C-F (1000–1100 cm).

- Mass Spectrometry : High-resolution MS (HRMS) or LC-MS can verify molecular weight and fragmentation patterns .

Q. What preliminary biological assays are suitable for evaluating its activity?

- Methodological Answer :

- Antibacterial Screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC determination) .

- Enzyme Inhibition : Assess interaction with bacterial proliferation targets like acps-PPTase using enzyme-linked assays (e.g., NADH/NADPH consumption) .

- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK-293) to evaluate safety margins .

Advanced Research Questions

Q. How can conflicting data on its enzyme inhibition efficacy across studies be resolved?

- Methodological Answer :

- Replicate Assays : Ensure consistency in enzyme sources (e.g., recombinant vs. native) and assay conditions (pH, temperature).

- Structural Analysis : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities with PPTase isoforms and identify key residues (e.g., hydrophobic pockets for trifluoromethyl interactions) .

- Kinetic Studies : Determine , , and inhibition constants () under standardized conditions to resolve mechanistic discrepancies .

Q. What strategies optimize the compound’s selectivity for bacterial targets over mammalian enzymes?

- Methodological Answer :

- SAR Studies : Modify substituents on the triazole ring (e.g., replacing methyl with bulkier groups) to enhance steric hindrance against mammalian enzymes .

- Proteomics : Use pull-down assays with bacterial lysates to identify off-target interactions and refine design .

- Co-crystallization : Solve X-ray structures of the compound bound to bacterial PPTase to guide rational design .

Q. How can computational methods improve the prediction of its metabolic stability?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME or pkCSM to estimate cytochrome P450 metabolism and plasma protein binding.

- Metabolite Identification : Simulate phase I/II metabolism (e.g., hydrolysis of sulfonamide or oxidation of triazole) using DFT calculations (e.g., Gaussian 16) .

- In Silico Toxicity : Apply QSAR models to predict hepatotoxicity or mutagenicity risks .

Data Contradiction Analysis

Q. How to address inconsistencies in reported antibacterial activity across structurally similar analogs?

- Methodological Answer :

- Meta-Analysis : Compare datasets for analogs (e.g., 4-chloro-N-(4-sulfamoylbenzyl) derivatives) to identify trends in substituent effects .

- Experimental Validation : Re-synthesize disputed analogs under controlled conditions (e.g., fixed pH, solvent) and retest activity .

- Statistical Modeling : Use multivariate analysis (e.g., PCA) to correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .

Experimental Design Considerations

Q. What in vitro models are appropriate for studying its mechanism of action in bacterial proliferation?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.